molecular formula C7H5Br2Cl B1316802 1,4-Dibromo-2-chloro-5-methylbenzene CAS No. 28667-41-6

1,4-Dibromo-2-chloro-5-methylbenzene

Cat. No.: B1316802
CAS No.: 28667-41-6
M. Wt: 284.37 g/mol
InChI Key: RPCYYTRIAPTDOU-UHFFFAOYSA-N
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Description

1,4-Dibromo-2-chloro-5-methylbenzene: is an organic compound with the molecular formula C₇H₅Br₂Cl and a molecular weight of 284.38 g/mol . It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms, one chlorine atom, and one methyl group. This compound is commonly used in various chemical synthesis processes and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2-chloro-5-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 2-chloro-5-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Carbon tetrachloride or chloroform

    Catalyst: Iron(III) bromide

The reaction proceeds as follows:

  • Bromination of 2-chloro-5-methylbenzene to form 1-bromo-2-chloro-5-methylbenzene.
  • Further bromination to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2-chloro-5-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of compounds such as 1,4-dichloro-2-methylbenzene.

    Oxidation: Formation of 2-chloro-5-methylbenzoic acid or 2-chloro-5-methylbenzaldehyde.

    Reduction: Formation of 2-chloro-5-methylbenzene.

Scientific Research Applications

1,4-Dibromo-2-chloro-5-methylbenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-chloro-5-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine and chlorine atoms act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical synthesis processes to introduce new functional groups onto the benzene ring.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dibromo-2,5-dimethylbenzene
  • 1,4-Dibromo-2,5-difluorobenzene
  • 1,4-Dibromo-2-chloro-5-fluorobenzene

Uniqueness

1,4-Dibromo-2-chloro-5-methylbenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which imparts distinct reactivity and chemical properties. The combination of these substituents allows for selective reactions and the formation of specific products that may not be achievable with other similar compounds.

Properties

IUPAC Name

1,4-dibromo-2-chloro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2Cl/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCYYTRIAPTDOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540572
Record name 1,4-Dibromo-2-chloro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28667-41-6
Record name 1,4-Dibromo-2-chloro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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